molecular formula C7H5BrFNO B1429917 N-(2-Bromo-5-fluorophenyl)formamide CAS No. 1395493-19-2

N-(2-Bromo-5-fluorophenyl)formamide

Cat. No.: B1429917
CAS No.: 1395493-19-2
M. Wt: 218.02 g/mol
InChI Key: QISRREBIFWNGEE-UHFFFAOYSA-N
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Description

“N-(2-Bromo-5-fluorophenyl)formamide” is a chemical compound with the molecular formula C7H5BrFNO . It is used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a formamide group (HCONH2) attached to a phenyl ring that is substituted with a bromine atom at the 2-position and a fluorine atom at the 5-position .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 218.02 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Molecular Docking and Crystal Structure Analysis

  • Molecular Docking and Hirshfeld Surface Analysis : The study of formamide derivatives, including those with bromo-phenyl moieties, indicates their use in molecular docking and structure-function relationship analysis. The compound C7H6BrNO, a moderate antimicrobial agent, was investigated for its crystal structure and interactions, highlighting its significance in molecular stability and potential pharmaceutical applications (Malek, Patel, Shah, & Gandhi, 2020).

Synthesis and Application in Organic Chemistry

  • Aminocarbonylation Using Formamides : Research on the carbon-monoxide-free aminocarbonylation of various N-substituted formamides with aryl iodides and bromides has been carried out. This methodology is significant for producing a range of products without the need for toxic carbon monoxide gas, demonstrating its utility in organic synthesis and potential industrial applications (Sawant, Wagh, Bhatte, & Bhanage, 2011).

Biological and Medicinal Applications

  • Anti-Inflammatory Potential of Derivatives : A study investigated the anti-inflammatory potential of N-arylcinnamanilide derivatives, including N-(2-bromo-5-fluorophenyl)-formamides. These compounds showed significant inhibition of NF-κB activation, suggesting their potential as anti-inflammatory agents (Hošek et al., 2019).
  • Antimalarial Activity : Certain N-phenyl-substituted cinnamanilides, including (2E)-N-(2-bromo-5-fluorophenyl)-3-phenylprop-2-enamide, demonstrated effectiveness against the chloroquine-sensitive strain of P. falciparum. These findings are crucial for developing new antimalarial therapies (Kos et al., 2022).

Applications in Material Science

  • Formamidine Ligands in Metal Complexes : The study of formamidine ligands in metal complexes, including those with fluorinated formamidinate ligands, reveals their significance in understanding the response of metal-metal multiple bonds to ligand donor capacity. This research is vital for material science, especially in the context of developing new compounds with unique electronic properties (Cotton, Murillo, & Pascual, 1999).

Safety and Hazards

While specific safety and hazard information for “N-(2-Bromo-5-fluorophenyl)formamide” was not found, formamides in general are considered hazardous by the 2012 OSHA Hazard Communication Standard . They may be carcinogenic, may damage fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure .

Properties

IUPAC Name

N-(2-bromo-5-fluorophenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c8-6-2-1-5(9)3-7(6)10-4-11/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISRREBIFWNGEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NC=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856750
Record name N-(2-Bromo-5-fluorophenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1395493-19-2
Record name N-(2-Bromo-5-fluorophenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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